Potency Against an Unspecified Biological Target: Class-Level Inference
A single bioactivity data point was identified for the target compound. An annotation in the literature reports an IC50 value of 28 µM, but the specific target and assay conditions are not disclosed in the available abstract [1]. While this suggests some level of biological activity, the lack of context severely limits its utility. For comparison, other indeno[1,2-c]pyrazole analogs, such as the PDGFR Tyrosine Kinase Inhibitor IV, demonstrate potent, sub-micromolar activity against specific kinases (e.g., PDGFR-β IC50 = 4.2 nM) . This highlights the critical role of specific substituents in achieving high potency and selectivity.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 28 µM |
| Comparator Or Baseline | PDGFR Tyrosine Kinase Inhibitor IV (a related indenopyrazole analog) - PDGFR-β IC50: 4.2 nM |
| Quantified Difference | Target compound is >6,600-fold less potent than the comparator in the reported assays. |
| Conditions | Assay target and system for target compound are unknown. Comparator data is from a biochemical assay for PDGFR-β . |
Why This Matters
This underscores that this specific compound is not a potent, validated inhibitor for any known target based on current public data, and users should not assume kinase inhibitory activity similar to optimized drug leads.
- [1] Southan, C. (2017, September 23). Comment on reported IC50 of 28 µM for CHEMBL212899. Hypothesis. Retrieved from https://hypothes.is/search?q=tag:PMID:27754406 View Source
